molecular formula C9H16NO3- B561736 (-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy CAS No. 68354-47-2

(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy

Cat. No.: B561736
CAS No.: 68354-47-2
M. Wt: 186.231
InChI Key: YYQRDQMYBZUAMT-ZCFIWIBFSA-N
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Description

Chemical Identity and Nomenclature

This compound is a nitroxide compound characterized by a complex molecular structure that incorporates multiple functional groups and stereochemical features. The compound possesses the molecular formula C9H16NO3 and exhibits a molecular weight of 186.23 grams per mole. The chemical structure features a five-membered pyrrolidine ring as its core framework, with a carboxylic acid functional group positioned at the 3-carbon location.

The compound exists in multiple stereoisomeric forms, with the (-) designation indicating the specific optical rotation properties of this particular enantiomer. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (3S)-2,2,5,5-tetramethyl-1-oxidopyrrolidine-3-carboxylic acid, which precisely describes the stereochemistry and functional group positioning. The compound is assigned the Chemical Abstracts Service registry number 68354-47-2, providing a unique identifier for this specific stereoisomer.

The nomenclature complexity extends to numerous synonyms used throughout scientific literature. The compound is frequently referred to as 3-Carboxy-2,2,5,5-tetramethylpyrrolidine 1-Oxyl Free Radical, emphasizing its radical nature. Alternative designations include 3-Carboxy-PROXYL, which represents a shortened form commonly employed in research publications. Additional nomenclature variations encompass 1-Pyrrolidinyloxy, 3-carboxy-2,2,5,5-tetramethyl-, and 2,2,5,5-Tetramethyl-3-carboxypyrrolidine-N-oxyl.

The structural characteristics of this compound include four methyl groups strategically positioned at the 2- and 5-carbon locations of the pyrrolidine ring. These methyl substituents serve dual purposes: they provide steric hindrance that protects the nitroxide radical from reduction reactions, and they contribute to the overall stability of the molecular structure. The carboxylic acid functionality at the 3-position introduces polarity and potential for hydrogen bonding interactions, while maintaining the compound's ability to participate in various chemical reactions.

The compound demonstrates specific physical properties that reflect its molecular structure. The melting point has been reported as approximately 200 degrees Celsius with decomposition, indicating thermal stability up to relatively high temperatures. The estimated boiling point reaches 320.72 degrees Celsius, though this value represents theoretical calculations rather than experimental measurements. The compound typically appears as a pale beige to beige solid at room temperature.

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of nitroxide radical chemistry and spin labeling methodologies in biochemical research. The foundational work in this area began in the 1960s with the pioneering research conducted in the laboratory of H. M. McConnell, where spin labels were first synthesized in 1965. This initial breakthrough established the theoretical and practical framework for utilizing paramagnetic compounds as molecular reporters in biological systems.

The specific development of PROXYL-type compounds, including this compound, emerged from the need for more stable and functionally versatile nitroxide radicals. Early research efforts focused on creating nitroxide compounds that could maintain their paramagnetic properties under physiological conditions while providing specific functional groups for targeted chemical modifications. The incorporation of carboxylic acid functionality represented a significant advancement, as it enabled direct coupling to amino groups and facilitated peptide bond formation.

The evolution of solid-phase peptide synthesis methodologies played a crucial role in the practical application of these compounds. Initial attempts to incorporate nitroxide radicals into peptides were limited by the harsh acidic conditions required for Boc-based synthesis protocols. The development of Fmoc-based synthesis methods in the late 1980s provided the necessary mild deprotection conditions that preserved the paramagnetic properties of nitroxide compounds. This technological advancement enabled researchers to incorporate compounds like this compound into internal positions within peptide chains, dramatically expanding their research applications.

The relationship between this compound and the related compound 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC) represents another important aspect of historical development. While TOAC emerged as a directly incorporable amino acid derivative for peptide synthesis, PROXYL-type compounds like this compound found applications in terminal modifications and specific labeling strategies. Research conducted by Marchetto and colleagues in 1993 demonstrated the successful incorporation of TOAC into internal peptide positions, establishing precedents for the broader application of nitroxide-containing amino acid derivatives.

The advancement of electron paramagnetic resonance spectroscopy techniques provided the analytical foundation necessary for exploiting the unique properties of these compounds. The development of site-directed spin labeling methodologies, pioneered in the laboratory of Dr. W.L. Hubbell, created systematic approaches for utilizing nitroxide compounds in structural and dynamical studies of proteins. These methodological developments established the experimental frameworks that continue to guide contemporary research applications of this compound and related compounds.

The commercialization and standardization of synthesis procedures for this compound occurred gradually throughout the 1990s and 2000s. Multiple chemical suppliers began offering this compound with standardized purity specifications, typically exceeding 98% purity as determined by high-performance liquid chromatography. This commercial availability facilitated broader adoption of the compound in research laboratories worldwide and contributed to the establishment of standardized protocols for its application.

Contemporary developments continue to expand the applications of this compound through advanced spectroscopic techniques. The implementation of Double Electron Electron Resonance spectroscopy has enabled precise distance measurements between multiple spin labels, extending the utility of these compounds for structural studies. Recent advances in chemical protein synthesis methods have also opened new possibilities for incorporating these labels into larger protein systems.

Role in Nitroxide Radical Chemistry

This compound occupies a central position in nitroxide radical chemistry due to its unique structural features and exceptional stability characteristics. The compound contains a stable nitroxide radical (N-O- ) that represents the fundamental basis for its paramagnetic properties and widespread research applications. This radical structure exhibits remarkable persistence under physiological conditions, making it an ideal candidate for biological and biochemical investigations.

The electronic structure of the nitroxide radical in this compound features an unpaired electron predominantly localized to the nitrogen-oxygen bond. This electron configuration generates a characteristic electron paramagnetic resonance signal that can be detected and analyzed using specialized spectroscopic equipment. The unpaired electron interacts with the nuclear spins of nearby atoms, particularly the nitrogen nucleus, producing hyperfine coupling patterns that provide detailed information about the molecular environment and dynamics.

The stability of the nitroxide radical in this compound results from several structural factors working in concert. The four methyl groups positioned at the 2,2,5,5-positions of the pyrrolidine ring create significant steric hindrance around the nitroxide moiety. This steric protection prevents approach of reducing agents and other reactive species that could potentially quench the radical. Additionally, the cyclic structure of the pyrrolidine ring constrains molecular motion and reduces the conformational flexibility that might otherwise lead to radical decomposition through intramolecular reactions.

The carboxylic acid functional group at the 3-position serves multiple roles in the compound's chemistry. This group provides a site for chemical modification and conjugation reactions, enabling attachment to various biological molecules. The carboxyl group can participate in amide bond formation with amino groups, facilitating incorporation into peptides and proteins. Furthermore, the ionization state of the carboxylic acid can be modulated by pH changes, allowing for pH-dependent modifications of the compound's properties and interactions.

Research applications of this compound in nitroxide radical chemistry span multiple areas of investigation. In electron paramagnetic resonance spectroscopy studies, the compound serves as a reporter of local molecular motion and environmental polarity. The line shape and hyperfine coupling parameters of the EPR spectrum provide quantitative information about rotational correlation times and the degree of molecular ordering in various systems.

Distance measurement applications represent another crucial aspect of the compound's role in nitroxide radical chemistry. When two or more this compound molecules are incorporated into the same molecular system, dipolar interactions between the unpaired electrons can be measured using specialized EPR techniques. These measurements enable determination of inter-label distances with high precision, providing structural information about the labeled molecules.

The compound demonstrates specific interactions with biological membranes that make it particularly valuable for membrane protein studies. Research has shown that the anionic form of this compound can be utilized to determine partition coefficients of neutral solubilizates in anionic micelles. These properties enable investigation of membrane protein topology and the study of protein-lipid interactions in complex biological systems.

Property Value Reference
Molecular Formula C9H16NO3
Molecular Weight 186.23 g/mol
CAS Number 68354-47-2
Melting Point 200°C (decomposition)
Physical State Pale beige to beige solid
Storage Temperature 2-8°C
Purity (HPLC) >98%

Contemporary research continues to expand the applications of this compound in advanced nitroxide radical chemistry. The compound has found applications in Dynamic Nuclear Polarization experiments, where it serves as a polarizing agent for enhancing nuclear magnetic resonance signals. Additionally, recent developments in chemical synthesis have enabled incorporation of this compound into novel disulfide bridge replacement strategies, providing new approaches for stabilizing protein structures while maintaining paramagnetic properties.

The environmental stability and chemical versatility of this compound continue to drive innovation in nitroxide radical chemistry. Ongoing research efforts focus on developing new synthetic methodologies for incorporating this compound into increasingly complex molecular systems, expanding its utility for investigating biological processes at the molecular level. The compound's proven track record of stability and reliability ensures its continued importance in the evolving landscape of paramagnetic probe development and application.

Properties

IUPAC Name

(3S)-2,2,5,5-tetramethyl-1-oxidopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h6H,5H2,1-4H3,(H,11,12)/q-1/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQRDQMYBZUAMT-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1[O-])(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H](C(N1[O-])(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16NO3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Starting Materials

The enantioselective synthesis of (-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy typically begins with chiral precursors to ensure the desired stereochemical outcome. A common approach involves N-Boc-L-alanine as the starting material, which provides the (S)-configuration at the third carbon of the pyrrolidine ring . The synthetic pathway proceeds through three critical stages:

  • Deprotection of the Boc group : Cleavage of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions yields the free amine.

  • Cyclization : Intramolecular nucleophilic attack forms the pyrrolidine ring, with tetramethyl substitution at positions 2 and 5 introduced via alkylation or Grignard reactions.

  • Oxidation to nitroxide : The secondary amine is oxidized to a stable nitroxide radical using agents like meta-chloroperbenzoic acid (m-CPBA) or sodium hypochlorite (NaOCl).

Key challenges include maintaining stereochemical integrity during cyclization and avoiding over-oxidation, which can lead to byproducts such as hydroxylamines or ketones .

Reaction Conditions and Optimization

Optimization of temperature, solvent, and stoichiometry is critical for maximizing yield and purity. Representative conditions for each stage are summarized below:

Reaction StepReagents/ConditionsTemperatureTime (h)Yield (%)
Boc DeprotectionTrifluoroacetic acid (TFA) in dichloromethane0–25°C2–485–90
CyclizationK₂CO₃, methyl iodide in DMF60°C1270–75
Oxidationm-CPBA (1.2 equiv) in CH₂Cl₂0°C to RT6–860–65

Lower temperatures during oxidation minimize side reactions, while excess oxidizing agent reduces the formation of hydroxylamine intermediates . Solvent polarity also influences reaction kinetics; polar aprotic solvents like dimethylformamide (DMF) enhance cyclization rates but may require stringent moisture control.

Purification Techniques

Post-synthesis purification ensures the removal of unreacted starting materials, oxidizing agents, and stereochemical byproducts. Common methods include:

  • Flash Chromatography : Silica gel columns with ethyl acetate/hexane gradients (3:7 to 1:1) separate the nitroxide from polar impurities.

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve enantiomeric impurities, achieving >98% enantiomeric excess (ee) .

  • Recrystallization : Methanol/water mixtures (4:1) yield crystalline product with >99% purity, as confirmed by melting point analysis.

Characterization and Quality Control

Advanced spectroscopic methods validate the compound’s structure and purity:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) displays characteristic peaks at δ 1.2 (s, 12H, tetramethyl groups) and δ 3.8 (m, 1H, C3-H).

  • Electron Paramagnetic Resonance (EPR) : A triplet signal (g = 2.006, aₙ = 15 G) confirms the presence of the nitroxide radical .

  • Mass Spectrometry (MS) : ESI-MS m/z 186.23 [M–H]⁻ aligns with the molecular formula C₉H₁₆NO₃ .

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance safety and scalability. Key adaptations include:

  • Automated Oxidation Control : Real-time monitoring of oxidation potential (Eh) prevents over-oxidation.

  • Crystallization Optimization : Anti-solvent addition (e.g., water into methanol) improves yield and particle size distribution.

A representative pilot-scale process achieves 50 kg/batch with 92% purity, meeting pharmaceutical-grade standards.

Comparative Analysis of Methodologies

ParameterLaboratory-ScaleIndustrial-Scale
Oxidation Agentm-CPBANaOCl/O₂ catalytic system
PurificationFlash chromatographyContinuous centrifugal filtration
Cycle Time72 h24 h
Enantiomeric Excess98%95%

Industrial methods prioritize cost-effectiveness over maximal ee, accepting slight enantiomeric dilution for throughput gains .

Chemical Reactions Analysis

Types of Reactions

(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy undergoes several types of chemical reactions, including:

    Oxidation: It can be further oxidized to form various oxidation products.

    Reduction: It can be reduced back to its corresponding amine.

    Substitution: It can participate in substitution reactions where the nitroxide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include sodium hypochlorite (NaOCl) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Various nucleophiles can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylate derivatives, while reduction can regenerate the amine precursor.

Scientific Research Applications

Electron Paramagnetic Resonance Imaging

One of the primary applications of (-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy is in Electron Paramagnetic Resonance Imaging (EPRI). This technique utilizes the unique properties of nitroxides to provide insights into redox states in biological systems.

  • Case Study : A study demonstrated the use of this nitroxide as a contrast agent in EPRI to monitor oxidative stress in tissues. The compound was administered intravenously to mice, and its distribution was tracked using EPR spectroscopy. Results indicated significant accumulation in organs such as the liver and kidneys, highlighting its potential for monitoring oxidative damage in vivo .

Magnetic Resonance Imaging

The compound has been effectively used in Magnetic Resonance Imaging (MRI) as a contrast agent. Its ability to enhance imaging quality makes it valuable for studying various biological processes.

  • Case Study : Research involving tumor models showed that after administering this compound, MRI revealed distinct patterns of uptake in tumor tissues compared to normal tissues. The peak imaging intensity occurred approximately 9 minutes post-injection .

Biochemical Studies on Reactive Oxygen Species

This compound is utilized to study reactive oxygen species (ROS) due to its ability to act as a superoxide dismutase mimic. This property allows researchers to investigate the role of ROS in cellular processes and disease mechanisms.

  • Data Table: ROS Detection Using Nitroxides
StudyApplicationFindings
Sano et al. (2020)EPR for ROS detectionDemonstrated reduction of nitroxide to hydroxylamine by cellular antioxidants
Hyodo et al. (2019)Tumor imagingUsed for monitoring ROS levels in tumor microenvironments

Cell Membrane Permeability Studies

The compound has been employed to enhance membrane permeability studies due to its charged nature which influences its distribution across cellular membranes.

  • Case Study : In vitro studies showed that this compound could successfully penetrate lipid bilayers under specific conditions, allowing for the assessment of drug delivery systems .

Summary of Findings

The applications of this compound span multiple scientific domains:

  • EPRI and MRI : Effective as a contrast agent for monitoring oxidative stress and tumor imaging.
  • ROS Studies : Functions as a superoxide dismutase mimic aiding in understanding oxidative damage.
  • Membrane Studies : Enhances the understanding of drug delivery mechanisms through cell membranes.

Mechanism of Action

The mechanism of action of (-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy involves its ability to stabilize free radicals. It acts as a radical scavenger by donating an electron to neutralize reactive radicals, thereby preventing oxidative damage. The molecular targets include various reactive oxygen species (ROS) and other free radicals. The pathways involved in its action are primarily related to redox reactions and radical stabilization.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidinyl-1-oxy (TEMPO): A widely used nitroxide radical with similar applications in EPR spectroscopy and as a radical scavenger.

    4-Hydroxy-TEMPO: Another nitroxide radical with additional hydroxyl functionality, providing different reactivity and applications.

    3-Carboxy-PROXYL: A nitroxide radical with a carboxyl group, similar to (-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy, used in similar applications.

Uniqueness

This compound is unique due to its specific structural features, which provide enhanced stability and reactivity compared to other nitroxide radicals. Its carboxyl group allows for easy conjugation with other molecules, making it versatile for various applications in research and industry.

Biological Activity

(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy (commonly referred to as 3CxP) is a nitroxide compound that has garnered interest due to its unique biological properties and applications in various fields such as biochemistry and medical imaging. This article explores the biological activity of 3CxP, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

  • Molecular Formula : C9H16NO3
  • Molecular Weight : 186.23 g/mol
  • CAS Number : 68354-47-2
  • Physical State : Yellow solid

3CxP is characterized by a stable nitroxide radical structure, which contributes to its reactivity and utility in biological systems. Its charged nature limits its ability to cross cellular membranes, making it particularly useful for studying extracellular environments.

3CxP functions primarily as a spin label in electron paramagnetic resonance (EPR) studies. Its unpaired electron allows it to act as a sensitive probe for detecting reactive oxygen species (ROS) and assessing redox states in biological systems. The compound's ability to undergo reduction to diamagnetic hydroxylamine further enhances its utility in monitoring oxidative stress.

In Vitro Studies

Research indicates that 3CxP can effectively measure redox status in cells due to its sensitivity to changes in the cellular environment. For instance, the T1 relaxivity of 3CxP was determined to be approximately 0.2 mM1s10.2\text{ mM}^{-1}\text{s}^{-1}, indicating its effectiveness as an MRI contrast agent in detecting oxidative stress markers in tissues .

In Vivo Studies

Sano et al. conducted biodistribution studies in mice following intravenous administration of 3CxP. The results highlighted the following tissue distribution (in μmol spin/gram of tissue):

TissueDistribution
Brain0.0 ± 0.0
Blood1.18 ± 0.06
Liver0.08 ± 0.02
Kidney0.51 ± 0.21
Heart0.28 ± 0.13
Lung0.39 ± 0.07
Spleen0.27 ± 0.05
Stomach0.12 ± 0.03
Muscle0.12 ± 0.06

These findings suggest that while the compound does not accumulate significantly in the brain, it has notable presence in blood and other organs, making it suitable for systemic studies of oxidative stress .

Application in Magnetic Resonance Imaging (MRI)

Hyodo et al. utilized EPR and Overhauser-enhanced MRI techniques with 3CxP to evaluate tissue redox states in live animal models. Their findings demonstrated that the compound could effectively differentiate between healthy and diseased tissues based on oxidative stress levels, indicating potential diagnostic applications .

Therapeutic Implications

The ability of nitroxides like 3CxP to modulate oxidative stress presents therapeutic opportunities in conditions characterized by excessive ROS production, such as neurodegenerative diseases and cancer . Research is ongoing to explore the use of such compounds as adjuncts in chemotherapy or radiotherapy.

Q & A

Q. What methodological advancements address discrepancies in reported antioxidant efficacy across cell lines (e.g., A-T vs. normal cells)?

  • Normalize ROS scavenging efficacy to cell membrane permeability (via LogP) and intracellular reductant levels. For A-T cells, pre-incubation with the radical (10 µM, 1 hr) increases post-irradiation survival by 35–50%, attributed to superoxide dismutase mimicry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.